molecular formula C7H6N2O B3271246 1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE CAS No. 54415-74-6

1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE

Cat. No.: B3271246
CAS No.: 54415-74-6
M. Wt: 134.14
InChI Key: JYGVLKPPZLPOMR-UHFFFAOYSA-N
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Description

1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE is a heterocyclic compound with the molecular formula C7H6N2O and a molecular weight of 134.14 g/mol . It is known for its unique structure, which includes a pyrrolo-pyridine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

The primary targets of 1H-Pyrrolo[3,2-c]pyridine 5-oxide derivatives are the colchicine-binding sites on tubulin and the fibroblast growth factor receptors (FGFRs) . Tubulin is a critical component of the cytoskeleton, playing important roles in cell mitosis, cytokinesis, and signal transduction . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

1H-Pyrrolo[3,2-c]pyridine 5-oxide derivatives interact with their targets in specific ways. They inhibit tubulin polymerization by binding to the colchicine-binding sites . This disrupts microtubule dynamics, leading to mitotic arrest . As for FGFRs, these derivatives exhibit potent inhibitory activity, disrupting the normal function of the FGF–FGFR axis .

Biochemical Pathways

The action of 1H-Pyrrolo[3,2-c]pyridine 5-oxide derivatives affects several biochemical pathways. By disrupting tubulin dynamics, they interfere with the normal function of the cytoskeleton, affecting processes such as cell mitosis and cytokinesis . Inhibition of FGFRs disrupts the FGF–FGFR axis, affecting downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

One derivative was noted to conform well to lipinski’s rule of five , suggesting good bioavailability.

Result of Action

The action of 1H-Pyrrolo[3,2-c]pyridine 5-oxide derivatives leads to significant cellular effects. Inhibition of tubulin polymerization causes G2/M phase cell cycle arrest and apoptosis . Similarly, inhibition of FGFRs can lead to reduced cell proliferation and increased apoptosis .

Preparation Methods

The synthesis of 1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound in various research fields.

Properties

IUPAC Name

5-hydroxypyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-9-4-2-7-6(5-9)1-3-8-7/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGVLKPPZLPOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C1=CN(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719676
Record name 5H-Pyrrolo[3,2-c]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54415-74-6
Record name 5H-Pyrrolo[3,2-c]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE
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1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE
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1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE
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Reactant of Route 5
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Reactant of Route 6
1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE

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